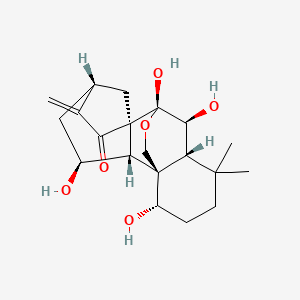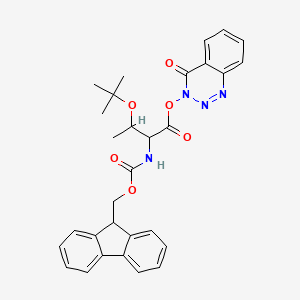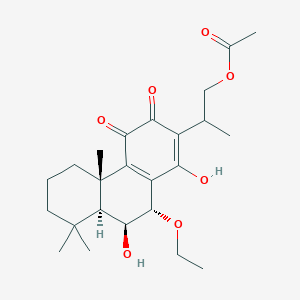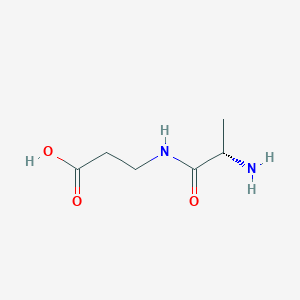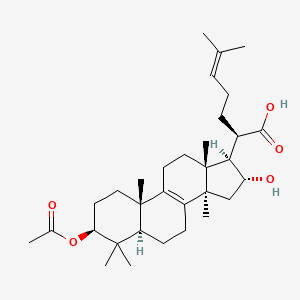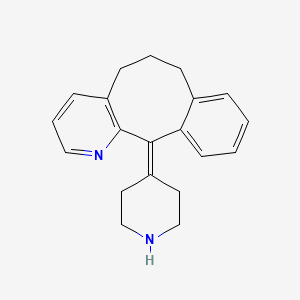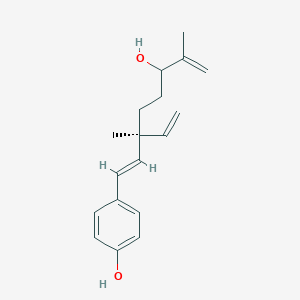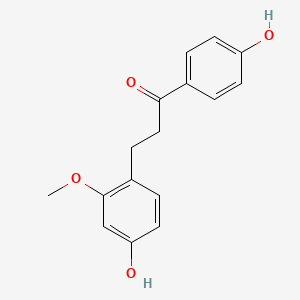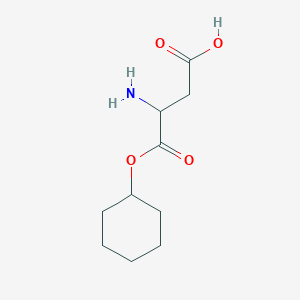
1-Methylcyclopentyl methacrylate
Overview
Description
1-Methylcyclopentyl methacrylate (1-MCPMA) is an organic compound that has been used in a variety of scientific research applications. It is a monomer with a molecular weight of 132.2 g/mol, and it has the molecular formula of C8H12O2. 1-MCPMA is a colorless liquid with a boiling point of 184°C and a melting point of -45°C. It is miscible in most organic solvents, including ether, ethanol, and benzene, and it has a pleasant smell. 1-MCPMA is used in a variety of scientific research applications, including synthesis, biomedical research, and industrial chemistry.
Scientific Research Applications
Production of Dioxetanes
MCPMA is used in the production of dioxetanes . Dioxetanes are compounds that can be used as sources of singlet oxygen, which is a higher-energy form of oxygen that plays a crucial role in various chemical reactions .
Solvent in Organic Reactions
Due to its high boiling point and low volatility, MCPMA is suitable for use as a solvent in various organic reactions . Its unique properties make it an excellent choice for reactions that require stable conditions.
Material Science
MCPMA is used in the field of material science . Its unique properties make it a valuable component in the development of new materials.
Chemical Synthesis
In the field of chemical synthesis, MCPMA is used as a building block . Its structure allows it to be incorporated into a variety of different molecules, enabling the synthesis of complex chemical compounds .
Chromatography
MCPMA is used in chromatography, a laboratory technique for the separation of mixtures . Its properties can help improve the efficiency and effectiveness of the separation process .
Polymer/Macromolecule Reagents
MCPMA is used as a monomer in the production of polymers and macromolecules . These polymers can have a wide range of applications, from materials science to biotechnology .
Photopolymer Reagents
MCPMA is used in the production of photopolymer reagents . These are materials that undergo a change when exposed to light, and they have applications in a variety of fields, including electronics and 3D printing .
Acrylic Monomers
MCPMA is used in the production of acrylic monomers . These are the building blocks of acrylic polymers, which are used in a wide range of products, from paints and coatings to adhesives and sealants .
Mechanism of Action
Target of Action
1-Methylcyclopentyl methacrylate (MCPMA) is primarily used as an organic solvent in photolithography materials, cross-linked rubbers, resins, and chemical reagents . Its primary targets are the materials it interacts with, such as dioxetanes, which are compounds that can be used as sources of singlet oxygen . It also acts as a ligand for metal ions such as copper or silver when mixed with a base catalyst .
Mode of Action
MCPMA interacts with its targets through various chemical reactions. For instance, it can be polymerized to form polymers with acid moieties and ethylene . These polymers are utilized in lithography devices, which are used in the manufacturing of semiconductors and other microelectronic components . The reaction rate of MCPMA increases when it is exposed to radiation or light, which can be advantageous in certain chemical reactions .
Biochemical Pathways
The biochemical pathways affected by MCPMA are primarily related to its role as a solvent and a reactant in various organic reactions. For example, it is used in the production of dioxetanes . The polymerization of MCPMA involves the interaction of nitroxides with growing radicals by the disproportionation mechanism, the Fischer hypereffect, a high rate of reinitiation, and an abnormally low rate of reversible termination .
Pharmacokinetics
MCPMA has a high boiling point and low volatility, making it suitable for use as a solvent in various organic reactions . This suggests that it may have good stability and a relatively long half-life in the environment.
Result of Action
The result of MCPMA’s action is primarily seen in its applications. For instance, it is used in the production of photolithography materials, which are light-sensitive materials used to form a patterned coating on a surface . It is also used in the production of cross-linked rubbers and resins .
Action Environment
The action of MCPMA can be influenced by environmental factors such as temperature and light. For instance, its reaction rate increases when exposed to radiation or light . Additionally, MCPMA is recommended to be stored at room temperature in a cool, dark place below 15°C , suggesting that its stability and efficacy may be affected by temperature and light exposure.
properties
IUPAC Name |
(1-methylcyclopentyl) 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-8(2)9(11)12-10(3)6-4-5-7-10/h1,4-7H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYDNHCEDWYFBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1(CCCC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylcyclopentyl methacrylate | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II) chloride](/img/structure/B1631832.png)
